AZ-27 - 1516772-44-3

AZ-27

Catalog Number: EVT-261568
CAS Number: 1516772-44-3
Molecular Formula: C36H35N5O4S
Molecular Weight: 633.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZ-27 is a respiratory syncytial virus inhibitor which differentially inhibits different polymerase activities at the promoter.
Overview

AZ-27 is a small-molecule inhibitor that has garnered attention for its antiviral properties, particularly against Respiratory Syncytial Virus (RSV). RSV is a significant cause of respiratory illness in infants and young children, and there are currently no effective antiviral treatments available. AZ-27 targets the large polymerase subunit of the RSV RNA-dependent RNA polymerase, which is crucial for viral transcription and replication. Understanding the mechanism of action of AZ-27 is vital for developing new antiviral strategies against RSV and potentially other viruses.

Source and Classification

AZ-27 was identified in studies focused on small-molecule inhibitors of viral polymerases. It has been classified as an antiviral compound specifically targeting the RNA polymerase of RSV. The compound's structure and activity have been documented in various scientific publications, establishing its role as a potential therapeutic agent against RSV infections .

Synthesis Analysis

Methods

The synthesis of AZ-27 involves several organic chemistry techniques, including:

  • Refluxing: A common method used to facilitate chemical reactions at elevated temperatures.
  • Purification: Techniques such as chromatography are employed to isolate AZ-27 from reaction mixtures.

Technical Details

The exact synthetic route for AZ-27 has not been extensively detailed in the literature, but it typically includes:

  1. Starting Materials: Precursors that are readily available through commercial sources.
  2. Reaction Conditions: Specific temperature, pressure, and solvent conditions that optimize yield and purity.
Molecular Structure Analysis

Structure

AZ-27's molecular structure has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The compound features a unique arrangement of functional groups that contribute to its binding affinity to the RSV polymerase.

Data

The molecular formula and weight of AZ-27 are critical for understanding its reactivity and interaction with biological targets. Specific structural data include:

  • Molecular Weight: Approximately 300 g/mol.
  • Functional Groups: Presence of heterocycles and specific substituents that enhance its biological activity.
Chemical Reactions Analysis

Reactions

AZ-27 primarily acts by inhibiting the transcription initiation process of RSV. It interferes with both mRNA synthesis and genome replication by binding to the polymerase complex.

Technical Details

In vitro assays have demonstrated that AZ-27:

  • Inhibits RNA synthesis from the promoter region.
  • Does not affect back-priming reactions, indicating a selective inhibition mechanism .

This suggests that AZ-27 may stabilize certain conformations of the polymerase that are essential for initiation but not for back-priming.

Mechanism of Action

Process

AZ-27 inhibits RSV by targeting the RNA-dependent RNA polymerase's large subunit. The mechanism involves:

  1. Binding: AZ-27 binds to the active site of the polymerase.
  2. Inhibition: This binding prevents the initiation of RNA synthesis, effectively blocking viral replication.

Data

Experimental data indicate that AZ-27 reduces the production of viral transcripts significantly, demonstrating its potential as a therapeutic agent against RSV .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of small-molecule inhibitors, particularly with nucleophiles present in biological systems.

Relevant analyses such as melting point determination and spectral data (NMR, IR) further characterize AZ-27's physical and chemical properties .

Applications

AZ-27's primary application lies in its potential use as an antiviral agent against RSV. Its ability to inhibit viral replication makes it a candidate for further development into a therapeutic drug. Research continues to explore its efficacy in clinical settings, aiming to provide effective treatment options for RSV infections, especially in vulnerable populations like infants .

Introduction to AZ-27

Conceptual Foundations of AZ-27

Terminological Definitions and Scope

AZ-27 is a synthetic small molecule belonging to the chemical class of benzothienoazepine derivatives, designated by the systematic name N-Cyclopropyl-6-[4-({[2-(2-oxa-7-azaspiro[3.5]non-7-yl)-3-pyridinyl]carbonyl}amino)benzoyl]-5,6-dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxamide [8]. With the molecular formula C₃₆H₃₅N₅O₄S and a molecular weight of 633.76 g/mol [1] [3], it operates specifically as a non-nucleoside inhibitor of the respiratory syncytial virus (RSV) L-protein polymerase [9]. The compound's scope is strictly confined to research applications in antiviral studies, explicitly excluding human or veterinary therapeutic use according to commercial providers [1] [6]. Its primary biochemical role centers on disrupting viral RNA synthesis, positioning it as a targeted chemotherapeutic agent against a significant pediatric respiratory pathogen [3] [9].

Historical Evolution of AZ-27 in Academic Discourse

The development trajectory of AZ-27 emerged from systematic structure-activity relationship (SAR) studies targeting RSV polymerase inhibition. Early research (pre-2010) identified the benzothienoazepine scaffold as a promising antiviral pharmacophore, leading to focused medicinal chemistry optimization [3]. Key milestones include:

  • 2014: Tiong-Yip et al. first characterized its subtype-specific antiviral efficacy, demonstrating EC₅₀ = 0.01 μM against RSV A2 in cell culture models [8] [9].
  • 2015: Noton et al. elucidated its unique mechanism—differential inhibition of RSV polymerase activities at the viral promoter region [1] [3].
  • 2016: Deval et al. explored resistance profiles, confirming its binding interaction with the L-protein through biochemical analyses of escape mutants [3] [9].This evolution reflects a transition from phenotypic screening to mechanistic validation, cementing AZ-27's role as a pharmacological probe for RSV replication mechanisms.

Key Disciplinary Applications

  • Virology & Drug Discovery: Serves as a mechanistic probe for RSV polymerase function and a lead compound for antiviral development. Its potency against RSV A (EC₅₀ = 24±9 nM) versus RSV B (EC₅₀ = 1.0±0.28 μM) enables comparative studies on viral subtype vulnerabilities [8] [9].
  • Computational Chemistry: Used to benchmark machine learning models for activity prediction. Its well-defined activity profile supports training algorithms in virtual screening (VS) and lead optimization (LO) tasks, particularly in few-shot learning scenarios [10].
  • Chemical Biology: Facilitates studies on host-pathogen interactions by selectively disrupting viral transcription without cytotoxicity (CC₅₀ > 50 μM) [3] [9].

Table 1: Foundational Characteristics of AZ-27

PropertySpecification
Chemical ClassBenzothienoazepine derivative
IUPAC NameN-Cyclopropyl-6-[4-({[2-(2-oxa-7-azaspiro[3.5]non-7-yl)-3-pyridinyl]carbonyl}amino)benzoyl]-5,6-dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxamide
Molecular FormulaC₃₆H₃₅N₅O₄S
CAS Registry Number1516772-44-3
Primary Biological RoleNon-nucleoside RSV L-protein polymerase inhibitor
Research ApplicationsViral replication studies, drug discovery, computational activity prediction

Foundational Principles of AZ-27

Molecular Structure and Physicochemical Properties

AZ-27 features a multicyclic architecture integrating thieno[3,2-d]benzazepine, nicotinamide, and spiro[3.5]nonane moieties [3] [8]. Critical structural attributes include:

  • A central benzothienoazepine core providing structural rigidity.
  • A spirocyclic 2-oxa-7-azaspiro[3.5]nonane group enhancing binding specificity to the RSV L-protein hydrophobic pocket [9].
  • Hydrogen-bond acceptor/donor sites (amide and carboxamide groups) facilitating target interactions.Physicochemical profiling reveals moderate lipophilicity (LogP ≈ 3.71) and high molecular weight (>500 Da), aligning with Lipinski’s rule exceptions common in antiviral agents [8]. It demonstrates solubility in DMSO (>10 mM) but limited aqueous solubility, necessitating organic solvents for in vitro assays [3] [6].

Mechanism of Action Against RSV

AZ-27 exerts antiviral effects through allosteric inhibition of the RSV RNA-dependent RNA polymerase (RdRp) complex:

  • Target Specificity: Binds the RSV L-protein at a site distinct from nucleoside-binding domains, validated through resistance mutation studies [3] [9].
  • Transcription Suppression: Preferentially inhibits early-stage mRNA synthesis by disrupting polymerase engagement with the genomic promoter (3′-leader sequence) [1] [3].
  • Replication Interference: At higher concentrations, attenuates genome replication by impairing polymerase processivity, demonstrated in minigenome assays [1].This dual-phase inhibition arises from AZ-27's capacity to differentially modulate distinct polymerase functions—initiation versus elongation [1].

Subtype Specificity and Selectivity

A hallmark of AZ-27 is its differential potency against RSV subtypes:

  • RSV A Inhibition: Exceptional activity (EC₅₀ = 0.01 μM in HEp-2 cells; average EC₅₀ = 24±9 nM) [8] [9].
  • RSV B Inhibition: Reduced potency (EC₅₀ = 1.3 μM against B-Washington strain) [8] [9].This >50-fold selectivity stems from structural variations in the L-protein between subtypes, particularly residues within the putative AZ-27 binding pocket [3]. Crucially, AZ-27 maintains >100-fold selectivity over host cell targets, evidenced by absent cytotoxicity in BHK-21 and HEp-2 cells at antiviral concentrations [1] [9].

Table 2: Biological Activity Profile of AZ-27

Biological ParameterRSV Subtype ARSV Subtype BAssay System
Antiviral EC₅₀0.01 μM (A2 strain)1.3 μM (B-WST strain)HEp-2 cells, luciferase assay
Average EC₅₀24 ± 9 nM1.0 ± 0.28 μMMultiple strains
Cytotoxicity (CC₅₀)>50 μM>50 μMBHK-21/HEp-2 cells
Selectivity Index (SI)>5,000>38(CC₅₀/EC₅₀)

Research Applications of AZ-27

Drug Development Contexts

As a chemical tool, AZ-27 enables critical path investigations in antiviral discovery:

  • Lead Optimization: Provides a structural template for analogue synthesis targeting improved potency against RSV B. Key modifications focus on the spirocyclic moiety and benzothienoazepine substituents [3] [9].
  • Combination Therapy: Evaluated with nucleoside inhibitors (e.g., ALS-8176) to overcome resistance. Studies confirm synergistic effects by targeting complementary polymerase domains [3].
  • Formulation Research: Utilized in solubility enhancement studies due to its hydrophobicity, employing lipid nanoparticles and cyclodextrin complexes to boost bioavailability [6].Its commercial availability (custom synthesis; $1,970–$3,400/25–100 mg) facilitates broad research access despite synthetic complexity [6].

Virology Research Applications

AZ-27 serves as a mechanistic probe to dissect RSV replication:

  • Transcription-Translation Coupling: Elucidates temporal coordination between viral mRNA synthesis and protein expression using AZ-27-arrested replication intermediates [1].
  • Polymerase Processivity Studies: Time-resolved analyses reveal that promoter binding inhibition by AZ-27 prevents polymerase complex assembly but not elongation in pre-initiated complexes [1] [3].
  • Subtype-Specific Adaptation: Resistance selection experiments (e.g., V237L mutation in RSV A L-protein) map functional domains governing subtype susceptibility differences [3] [9].

Computational and Predictive Modeling

In silico drug discovery, AZ-27 features in:

  • QSAR Benchmarking: Included in datasets like CARA (Compound Activity benchmark for Real-world Applications) to validate machine learning models predicting polymerase inhibitor activity [10].
  • Virtual Screening: Acts as a reference ligand for pharmacophore-based screening of chemical libraries targeting RSV polymerase [10].
  • Activity Cliff Prediction: Its structural analogs test algorithms predicting potency changes from minor modifications—critical for lead optimization in congeneric series [10].

Properties

CAS Number

1516772-44-3

Product Name

AZ-27

IUPAC Name

N-cyclopropyl-6-[4-[[2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)pyridine-3-carbonyl]amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide

Molecular Formula

C36H35N5O4S

Molecular Weight

633.77

InChI

InChI=1S/C36H35N5O4S/c42-33(28-5-3-16-37-32(28)40-18-14-36(15-19-40)21-45-22-36)38-25-9-7-23(8-10-25)35(44)41-17-13-24-20-30(34(43)39-26-11-12-26)46-31(24)27-4-1-2-6-29(27)41/h1-10,16,20,26H,11-15,17-19,21-22H2,(H,38,42)(H,39,43)

InChI Key

UHHHWFCTIQAQKF-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=CC3=C(S2)C4=CC=CC=C4N(CC3)C(=O)C5=CC=C(C=C5)NC(=O)C6=C(N=CC=C6)N7CCC8(CC7)COC8

Solubility

Soluble in DMSO

Synonyms

AZ27; AZ 27; AZ-27

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.